Cas no 757202-06-5 (Eupalinilide A)

Eupalinilide A structure
Eupalinilide A structure
Product Name:Eupalinilide A
CAS No:757202-06-5
MF:C20H25ClO7
MW:412.861305952072
CID:1124012
Update Time:2024-03-01

Eupalinilide A Chemical and Physical Properties

Names and Identifiers

    • Eupalinilide A
    • CID 133561663
    • (2E)-4-Hydroxy-2-methyl-2-butenoic acid (3aR,4R,6R,6aR,9R,9aS,9bS)-6-(chloromethyl)-2,3,3a,4,5,6,6a,9,9a,9b-decahydro-6,9-dihydroxy-9-methyl-3-methylene-2-oxoazuleno[4,5-b]furan-4-yl ester
    • [(3aR,4R,6R,6aR,9R,9aS,9bS)-6-(chloromethyl)-6,9-dihydroxy-9-methyl-3-methylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
    • 2-Butenoic acid, 4-hydroxy-2-methyl-, (3aR,4R,6R,6aR,9R,9aS,9bS)-6-(chloromethyl)-2,3,3a,4,5,6,6a,9,9a,9b-decahydro-6,9-dihydroxy-9-methyl-3-methylene-2-oxoazuleno[4,5-b]furan-4-yl ester, (2E)-
    • Inchi: 1S/C20H25ClO7/c1-10(5-7-22)17(23)27-13-8-20(26,9-21)12-4-6-19(3,25)15(12)16-14(13)11(2)18(24)28-16/h4-6,12-16,22,25-26H,2,7-9H2,1,3H3/b10-5+
    • InChI Key: IXLMITLRFJSJRS-BJMVGYQFSA-N
    • SMILES: ClCC1(CC(C2C(=C)C(=O)OC2C2C(C)(C=CC21)O)OC(/C(=C/CO)/C)=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 760
  • Topological Polar Surface Area: 113
  • XLogP3: 0.447

Experimental Properties

  • Density: 1.39±0.1 g/cm3 (20 ºC 760 Torr)
  • Boiling Point: 643.4±55.0 °C(Predicted)
  • pka: 12.72±0.60(Predicted)
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